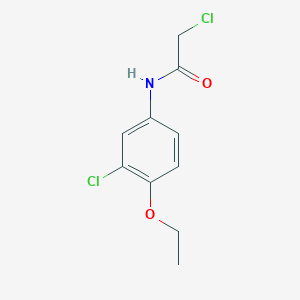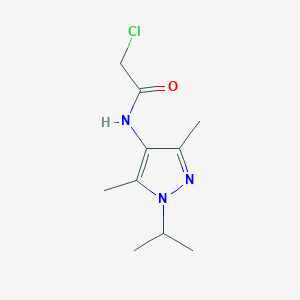![molecular formula C12H14ClNO4 B7576117 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
Mécanisme D'action
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid inhibits the influx of calcium ions into the cell, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been shown to have a range of biochemical and physiological effects, including reducing neuronal excitability, increasing synaptic plasticity, and altering neurotransmitter release. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of this receptor system. However, its potency can also be a limitation, as high doses can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and specialized equipment required for its use can make it difficult and expensive to work with.
Orientations Futures
There are several areas of future research that could be pursued using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, including investigating its potential as a therapeutic agent for neurological and psychiatric disorders, exploring its effects on other signaling pathways and cellular processes, and developing new analogs or derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid and its potential limitations and risks.
Méthodes De Synthèse
The synthesis of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid involves several steps, starting with the reaction of 3-(chloromethyl)propanoic acid with 7-chloro-1,3-benzodioxole. The resulting intermediate is then reacted with methylamine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. It has also been used to study the mechanisms of action of other drugs and to investigate the effects of brain injury.
Propriétés
IUPAC Name |
3-[(7-chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-14(3-2-11(15)16)6-8-4-9(13)12-10(5-8)17-7-18-12/h4-5H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQJVUQUXZPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)


![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)